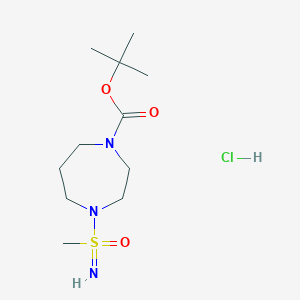
Ethyl 4-(2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperazine ring, an ester group, and a trifluoromethoxy group attached to a phenyl ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiazole ring could be formed through a condensation reaction involving a thiol and a nitrile . The piperazine ring could be introduced through a reaction with a suitable piperazine derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The thiazole and piperazine rings would introduce rigidity into the molecule, while the ester and trifluoromethoxy groups would add polarity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The thiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester and trifluoromethoxy groups would likely make the compound soluble in polar solvents .Scientific Research Applications
- Targeted Therapies : Researchers can use this compound to design drugs that specifically interact with cellular components. Its site-specific control allows for precise modulation of cellular processes, minimizing off-target effects .
- Cancer Treatment : By manipulating chemical reactions within cells, scientists can explore novel cancer therapies. The ability to precisely control chemical processes at specific locations is crucial for developing effective treatments .
- Opto-Controlled Imaging : Ethyl 4-(2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate enables real-time imaging with opto-control capabilities. Researchers can visualize cellular behavior at high resolution, surpassing traditional confocal microscopes .
- Spatially Resolved Studies : Its laser-based approach allows scientists to study intricate chemical processes within live cells at precise locations. This is valuable for understanding cellular dynamics and signaling pathways .
- Neuronal Signaling : Researchers can investigate neurotransmitter release, receptor activation, and intracellular signaling using this compound. Its site-specific control facilitates detailed studies of neuronal function .
- Drug Screening : High-throughput screening of potential neuropharmacological compounds benefits from precise chemical control within neurons. Ethyl 4-(2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate aids in identifying promising drug candidates .
- Enzyme Kinetics : Understanding metabolic pathways involves studying enzyme activity. This compound allows researchers to manipulate specific enzymatic reactions, shedding light on metabolic regulation .
- Substrate Specificity : Investigating substrate preferences of enzymes becomes feasible with site-specific control. Researchers can explore how different substrates interact with specific enzymes .
- Functional Materials : Ethyl 4-(2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate may serve as a building block for functional materials. Its chemical specificity enables tailored material design .
- Nanoparticle Synthesis : Researchers can use this compound to synthesize nanoparticles with controlled properties. These nanoparticles find applications in drug delivery, catalysis, and sensors .
- Cellular Engineering : Site-specific manipulation of cellular processes is essential for synthetic biology. This compound contributes to designing synthetic circuits and cellular behaviors .
- Protein Engineering : Researchers can engineer proteins with precise modifications using opto-controlled chemical reactions. This aids in protein function studies and therapeutic protein design .
Drug Discovery and Development
Biological Imaging and Analysis
Neuroscience and Neuropharmacology
Metabolic Pathway Studies
Materials Science and Nanotechnology
Chemical Biology and Synthetic Biology
Future Directions
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit key enzymes in the biochemical pathways of certain diseases .
Biochemical Pathways
These include pathways involved in inflammation, cancer, viral infections, and other diseases . The compound’s effects on these pathways lead to various downstream effects, contributing to its overall biological activity.
Pharmacokinetics
Factors such as the compound’s solubility, stability, and permeability can influence how well it is absorbed and distributed throughout the body, how it is metabolized, and how it is excreted .
Result of Action
These could include inhibiting the growth of cancer cells, reducing inflammation, or inhibiting the replication of viruses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its targets and how it is metabolized in the body . .
properties
IUPAC Name |
ethyl 4-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O4S/c1-2-28-17(27)25-9-7-24(8-10-25)15(26)14-11-30-16(23-14)22-12-3-5-13(6-4-12)29-18(19,20)21/h3-6,11H,2,7-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXPZIAOGZXLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2845410.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2845413.png)

![N-(4-acetylphenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2845416.png)
![(E)-2-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2845417.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2845421.png)

![Potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate](/img/structure/B2845426.png)
